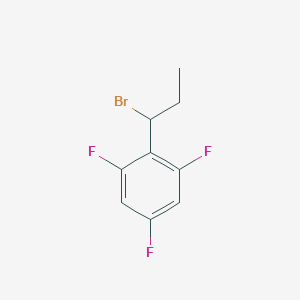

1-(1-Bromopropyl)-2,4,6-trifluorobenzene

Description

Significance of Organohalogen and Organofluorine Compounds in Synthetic Chemistry

Organohalogen compounds, which feature at least one carbon-halogen bond, are pivotal in synthetic chemistry, serving as versatile intermediates for a vast array of chemical transformations. The carbon-halogen bond, depending on the specific halogen, can be readily converted into other functional groups, making these compounds valuable building blocks for more complex molecules.

Organofluorine compounds, a subset of organohalogens, hold a particularly esteemed position in medicinal and materials chemistry. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine atoms.

Structural Features of 1-(1-Bromopropyl)-2,4,6-trifluorobenzene and Their Implications for Reactivity

The chemical structure of this compound is characterized by a benzene (B151609) ring substituted with three fluorine atoms at the 2, 4, and 6 positions, and a 1-bromopropyl group. This specific arrangement of atoms and functional groups has several implications for the compound's reactivity.

The trifluorinated benzene ring is highly electron-deficient due to the strong electron-withdrawing nature of the fluorine atoms. This electronic property influences the reactivity of the aromatic ring itself and the attached side chain. The bromine atom on the propyl side chain is located at the benzylic position, the carbon atom directly attached to the benzene ring. C-H bonds at the benzylic position are known to be weaker and more susceptible to radical reactions. libretexts.org The presence of the bromine atom at this position makes it a good leaving group, suggesting that the compound could readily undergo nucleophilic substitution reactions.

The combination of the electron-deficient aromatic ring and the reactive benzylic bromide suggests that this compound could be a versatile substrate for a variety of synthetic transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds.

Research Gaps and Opportunities Pertaining to the Compound in Contemporary Organic Synthesis

A comprehensive review of the scientific literature reveals a significant gap in the specific knowledge of this compound. While the general reactivity of its constituent parts is well-understood, there is a lack of published research detailing its synthesis, physicochemical properties, and synthetic applications.

This information deficit presents a clear opportunity for further research. A systematic investigation into the synthesis of this compound, potentially through the benzylic bromination of 1-propyl-2,4,6-trifluorobenzene, would be a valuable contribution. libretexts.org Furthermore, exploring its reactivity in various coupling reactions and nucleophilic substitutions could uncover novel synthetic methodologies. The unique electronic and steric environment created by the trifluorinated ring may lead to unexpected reactivity and selectivity, offering new avenues for the construction of complex fluorinated molecules. The development of efficient synthetic routes to and from this compound could provide access to new chemical space for drug discovery and materials science.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| This compound | 1247452-70-5 | C₉H₈BrF₃ | 253.06 | Data Not Available | Data Not Available | Data Not Available |

| 1-Bromo-2,4,6-trifluorobenzene (B1265865) | 2367-76-2 | C₆H₂BrF₃ | 210.98 | 140.5 | 3.5 | 1.79 @ 25°C |

| Propylbenzene | 103-65-1 | C₉H₁₂ | 120.2 | 159.2 | -99.5 | 0.862 @ 20°C |

| (1-Bromopropyl)benzene | 2114-36-5 | C₉H₁₁Br | 199.09 | 203-204 | Data Not Available | 1.31 @ 20°C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromopropyl)-1,3,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c1-2-6(10)9-7(12)3-5(11)4-8(9)13/h3-4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEMFXDVWAYGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Bromopropyl 2,4,6 Trifluorobenzene and Its Key Precursors

Synthetic Strategies for Brominated Propyl Chains

The introduction of a bromine atom at the first position of the propyl chain attached to the 2,4,6-trifluorobenzene ring is a critical step. This can be achieved through several common organic reactions.

One of the most direct methods for introducing the bromo group at the benzylic position is through the electrophilic addition of hydrogen bromide (HBr) to an alkene precursor, specifically 1-(prop-1-en-1-yl)-2,4,6-trifluorobenzene.

The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The π-bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. libretexts.org This addition follows Markovnikov's Rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. chemguide.co.uk Consequently, the proton adds to the second carbon of the propyl chain, and the more stable secondary benzylic carbocation is formed at the first carbon. This high regioselectivity is due to the resonance stabilization of the positive charge by the adjacent trifluorophenyl ring. The subsequent attack by the bromide ion (Br⁻) on this carbocation yields the desired product, 1-(1-Bromopropyl)-2,4,6-trifluorobenzene. libretexts.orggauthmath.com

From a stereoselectivity perspective, the planar nature of the carbocation intermediate allows the bromide ion to attack from either face, potentially leading to a racemic mixture if the molecule has a chiral center and no chiral directing groups are present.

Table 1: Electrophilic Addition of HBr to 1-(prop-1-en-1-yl)-2,4,6-trifluorobenzene

| Reactant | Reagent | Key Principle | Product | Selectivity |

|---|---|---|---|---|

| 1-(prop-1-en-1-yl)-2,4,6-trifluorobenzene | HBr | Electrophilic Addition | This compound | Regioselective (Markovnikov) |

An alternative strategy involves the radical bromination of the saturated precursor, 1-propyl-2,4,6-trifluorobenzene. This method is particularly effective for introducing bromine at the benzylic position due to the enhanced stability of the benzylic radical intermediate.

The reaction is typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light (hν) or heat. The process begins with the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the benzylic position of the propyl chain. This is the most favored position for hydrogen abstraction because the resulting benzylic radical is resonance-stabilized by the aromatic ring. This radical then reacts with NBS to form the 1-bromopropyl product and a succinimidyl radical, which continues the chain reaction. Radical bromination is highly selective for the weakest C-H bond, which in this case is the benzylic C-H bond. youtube.com

Table 2: Radical Bromination of 1-propyl-2,4,6-trifluorobenzene

| Reactant | Reagents | Key Principle | Product | Selectivity |

|---|---|---|---|---|

| 1-propyl-2,4,6-trifluorobenzene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Light (hν) | Free Radical Halogenation | This compound | Highly selective for the benzylic position |

A third approach involves the nucleophilic substitution of a suitable leaving group, typically a hydroxyl group, from the benzylic position. The precursor for this reaction would be 1-(2,4,6-trifluorophenyl)propan-1-ol.

This secondary alcohol can be converted to the corresponding alkyl bromide using various brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The reaction with HBr likely proceeds through an Sₙ1 mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable secondary benzylic carbocation. The nucleophilic bromide ion then attacks the carbocation to form the final product. With PBr₃, the reaction typically follows an Sₙ2 pathway. These methods are standard for converting alcohols to alkyl halides. nih.gov

Synthetic Approaches to 2,4,6-Trifluorobenzene Derivatives

The synthesis of the core aromatic structure, 2,4,6-trifluorobenzene, and its subsequent functionalization are foundational to producing the target molecule.

A key precursor for subsequent reactions is 1-bromo-2,4,6-trifluorobenzene (B1265865). This can be synthesized via the direct electrophilic bromination of 1,3,5-trifluorobenzene (B1201519). In this reaction, a Lewis acid catalyst such as iron powder (which generates FeBr₃ in situ with bromine) is used to polarize the Br-Br bond, creating a strong electrophile (Br⁺).

Although the fluorine atoms are deactivating towards electrophilic aromatic substitution, they are ortho, para-directing groups. In 1,3,5-trifluorobenzene, all three unsubstituted carbon atoms are equivalent, each being ortho to two fluorine atoms and para to one. Therefore, the bromination reaction leads to a single, well-defined product, 1-bromo-2,4,6-trifluorobenzene. google.com This provides a straightforward method for obtaining the necessary aryl halide precursor.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the aryl-alkyl bond required to attach the propyl chain to the trifluorobenzene ring. asianpubs.orgresearchgate.net The Kumada coupling reaction is a prominent example.

This reaction typically involves the coupling of an organomagnesium compound (Grignard reagent) with an organohalide, catalyzed by a transition metal complex, often based on nickel or palladium. researchgate.netnih.gov To synthesize 1-propyl-2,4,6-trifluorobenzene (the precursor for radical bromination), one could react 1-bromo-2,4,6-trifluorobenzene with propylmagnesium bromide. The catalytic cycle involves oxidative addition of the aryl bromide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to yield the final product and regenerate the catalyst. Iron-based catalysts have also emerged as more economical and environmentally benign alternatives for such cross-coupling reactions. nih.govbris.ac.uk

Table 3: Kumada Cross-Coupling for Aryl-Alkyl Bond Formation

| Aryl Halide | Grignard Reagent | Catalyst (Example) | Product |

|---|---|---|---|

| 1-bromo-2,4,6-trifluorobenzene | Propylmagnesium bromide | NiCl₂(dppp) or Pd(PPh₃)₄ | 1-propyl-2,4,6-trifluorobenzene |

Fluorination Strategies in Organofluorine Synthesis

The synthesis of organofluorine compounds, such as this compound, is fundamentally reliant on effective fluorination methods. The incorporation of fluorine atoms into aromatic rings can dramatically alter the molecule's physical, chemical, and biological properties. A variety of strategies have been developed, broadly categorized into nucleophilic and electrophilic fluorination, alongside more recent advancements in transition metal-catalyzed and photocatalytic methods. rsc.org

Electrophilic Fluorination: This approach involves the use of reagents that deliver an electrophilic fluorine equivalent ("F+"). These are particularly useful for direct fluorination of electron-rich aromatic systems. taylorfrancis.com While elemental fluorine (F₂) is the most direct source, its high reactivity necessitates careful handling and dilution. taylorfrancis.com Consequently, a range of milder and more selective N-F reagents have been developed and are often preferred. taylorfrancis.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic fluorination is a powerful method for introducing fluorine into activated aromatic rings, typically those bearing strong electron-withdrawing groups. This method uses fluoride (B91410) salts, such as CsF or KF, as the nucleophile to displace a leaving group (e.g., -NO₂, -Cl) on the aromatic ring. The synthesis of precursors to the title compound, such as 1,3,5-trifluorobenzene, often relies on SNAr reactions on highly chlorinated or nitrated benzene (B151609) rings.

Modern Fluorination Techniques: Recent years have seen a shift towards more controlled and sustainable fluorination strategies. Transition metal-catalyzed fluorination, often employing palladium or copper catalysts, allows for the fluorination of aryl halides or boronic acids. Additionally, photocatalysis and electrochemical methods have emerged as innovative, reagent-free alternatives that can proceed under mild conditions.

The following table summarizes key fluorination reagents and their primary applications in organofluorine synthesis.

| Fluorination Method | Typical Reagents | Primary Application | Reference |

| Electrophilic | Selectfluor® (F-TEDA-BF₄), N-Fluorobenzenesulfonimide (NFSI) | Direct fluorination of electron-rich aromatics and C-H bonds. | |

| Nucleophilic (SNAr) | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Fluorination of activated (electron-poor) aryl halides/nitro-arenes. | |

| Transition Metal-Catalyzed | Pd or Cu catalysts with fluoride sources | Cross-coupling reactions of aryl halides/triflates with fluoride. | |

| Photocatalytic | Photocatalysts (e.g., decatungstate) with a fluorine source | Selective C-H fluorination under mild, light-induced conditions. |

Convergent and Divergent Synthesis Strategies for the Title Compound

The assembly of this compound can be approached through several strategic routes. The choice between a convergent or divergent synthesis depends on the desired scale, efficiency, and the availability of starting materials.

Convergent Synthesis: A convergent strategy involves preparing the key fragments of the molecule—the 2,4,6-trifluorophenyl moiety and the 1-bromopropyl side chain—independently before combining them in a late-stage step. This approach is often efficient as it allows for the optimization of each reaction sequence separately.

A plausible convergent route could begin with the Friedel-Crafts acylation of 1,3,5-trifluorobenzene with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2,4,6-trifluorophenyl)propan-1-one (B1303398). This ketone serves as a crucial intermediate. Subsequent reduction of the carbonyl group to a secondary alcohol, followed by bromination, yields the final product.

Step 1: Acylation: 1,3,5-Trifluorobenzene + Propanoyl Chloride → 1-(2,4,6-Trifluorophenyl)propan-1-one

Step 2: Reduction: 1-(2,4,6-Trifluorophenyl)propan-1-one → 1-(2,4,6-Trifluorophenyl)propan-1-ol

Step 3: Bromination: 1-(2,4,6-Trifluorophenyl)propan-1-ol → this compound

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of related structures, including the title compound. For instance, the intermediate 1-(2,4,6-trifluorophenyl)propan-1-one from the convergent route could also serve as a divergent point. While one branch leads to the target compound via reduction and bromination, other reaction pathways could modify the ketone to introduce different functionalities or alter the side chain, creating a library of related compounds.

Another divergent approach could involve the functionalization of a pre-formed 1-propyl-2,4,6-trifluorobenzene. Benzylic bromination of this precursor using a radical initiator and a bromine source like N-Bromosuccinimide (NBS) would directly install the bromine at the desired position. organic-chemistry.org

The table below compares these two primary strategies.

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Key fragments are synthesized separately and then combined. | High overall yield, allows for independent optimization of reaction steps. | May require more total steps if fragments are complex. |

| Divergent | A common intermediate is used to generate a variety of final products. | Efficient for creating a library of related compounds. | The common pathway may not be optimal for every target molecule. |

Stereoselective Synthesis of this compound

The carbon atom attached to the bromine in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). The synthesis of a single enantiomer requires a stereoselective approach.

The most common strategy to achieve this involves the enantioselective reduction of the prochiral ketone, 1-(2,4,6-trifluorophenyl)propan-1-one. This can be accomplished using chiral reducing agents or catalysts. For example, the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for producing secondary alcohols with high enantiomeric excess.

Once the chiral alcohol, (R)- or (S)-1-(2,4,6-trifluorophenyl)propan-1-ol, is obtained, it must be converted to the corresponding bromide. This step must proceed with a predictable stereochemical outcome.

Inversion of Stereochemistry: The Appel reaction (using CBr₄ and PPh₃) or reaction with phosphorus tribromide (PBr₃) typically proceeds via an SN2 mechanism, resulting in the inversion of the stereocenter. For example, converting the (R)-alcohol would yield the (S)-bromide.

Retention of Stereochemistry: Methods involving the formation of a sulfonate ester (e.g., mesylate or tosylate) followed by displacement with bromide can also lead to inversion. Achieving retention is more complex but can sometimes be accomplished with neighboring group participation or through specific reagent systems.

Recent advances in catalysis, such as nickel/photoredox dual catalysis, have enabled the asymmetric cross-coupling of C(sp³)-hybridized carbons, providing another potential avenue for constructing chiral benzylic centers with high enantioselectivity. nih.gov While not directly applied to this specific bromination, these methods highlight the ongoing development of powerful tools for stereoselective synthesis. nih.gov

| Method for Stereocontrol | Key Reagent/Catalyst | Stereochemical Outcome | Typical Performance |

| Asymmetric Ketone Reduction | Corey-Bakshi-Shibata (CBS) Catalyst + Borane | Produces a single enantiomer of the alcohol precursor. | Often >95% enantiomeric excess (ee). |

| Conversion of Chiral Alcohol (SN2) | PBr₃ or CBr₄/PPh₃ (Appel Reaction) | Inversion of the alcohol's stereochemistry. | High fidelity of inversion. |

| Asymmetric Cross-Coupling | Ni/Photoredox with Chiral Ligands (e.g., BiOX) | Direct formation of a chiral C(sp²)-C(sp³) bond. | Good to excellent enantioselectivity. nih.gov |

Chemical Reactivity and Mechanistic Studies of 1 1 Bromopropyl 2,4,6 Trifluorobenzene

Reactions Involving the Carbon-Bromine Bond

The bond between the first carbon of the propyl chain and the bromine atom is the most reactive site for many transformations. This carbon is a secondary, benzylic-like position. Its reactivity is enhanced by the potential to form stabilized intermediates, such as a benzylic carbocation or radical. However, the powerful electron-withdrawing nature of the three fluorine atoms on the benzene (B151609) ring can destabilize adjacent positive charges, influencing the favorability of certain mechanistic pathways. youtube.com

Nucleophilic Substitution Reactions (SN1, SN2, SN2' Pathways)

Nucleophilic substitution is a hallmark reaction for alkyl halides. For a secondary substrate like 1-(1-Bromopropyl)-2,4,6-trifluorobenzene, both SN1 and SN2 pathways are plausible, with the predominant mechanism depending on the reaction conditions. libretexts.orgyoutube.com

SN1 Pathway: This unimolecular mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. organic-chemistry.orgyoutube.com The rate-determining step is the spontaneous dissociation of the bromide leaving group to form a secondary benzylic carbocation. masterorganicchemistry.com While benzylic carbocations are generally stabilized by resonance, the strong inductive electron-withdrawal by the trifluorobenzene ring is expected to destabilize this intermediate, making the SN1 pathway less favorable than for an unsubstituted benzyl (B1604629) bromide. youtube.com This reaction is favored by polar protic solvents (e.g., water, alcohols), which can stabilize both the leaving group and the carbocation intermediate, and by weak nucleophiles. libretexts.orgyoutube.com

SN2 Pathway: This bimolecular mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. organic-chemistry.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). leah4sci.com The secondary nature of the carbon atom presents some steric hindrance, but it is not prohibitive. The electron-withdrawing aromatic ring increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. This pathway results in an inversion of stereochemistry at the chiral center. organic-chemistry.org

SN2' Pathway: The SN2' (S-N-2-prime) reaction is a less common pathway that can occur in allylic or benzylic systems with appropriate substitution. It involves the nucleophile attacking at the aromatic ring, inducing a shift of the double bond and displacement of the leaving group. Given the structure of this compound, this pathway is not considered a likely mechanism.

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two steps via carbocation | One concerted step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Substrate | Favored by stable carbocations (Tertiary > Secondary) | Favored by unhindered substrates (Methyl > Primary > Secondary) |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., ethanol) | Polar Aprotic (e.g., acetone) |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reactions (E1, E2, E1cb Pathways)

Elimination reactions are often in competition with nucleophilic substitutions, leading to the formation of an alkene. The major pathway depends on the strength and steric bulk of the base, the solvent, and the temperature. masterorganicchemistry.com

E1 Pathway: The unimolecular elimination (E1) reaction shares the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org Following carbocation formation, a weak base (often the solvent) removes a proton from an adjacent carbon (the β-carbon), forming a double bond. youtube.com Because it competes directly with the SN1 pathway, it is favored under similar conditions: polar protic solvents, weak bases, and higher temperatures. masterorganicchemistry.com The reaction typically follows Zaitsev's rule, yielding the more substituted alkene as the major product. iitk.ac.in

E2 Pathway: The bimolecular elimination (E2) reaction is a concerted process where a base removes a β-proton simultaneously with the departure of the leaving group. iitk.ac.in This pathway requires a strong base. The reaction rate is dependent on the concentration of both the substrate and the base. youtube.com A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the β-hydrogen and the bromine leaving group. iitk.ac.in With strong, sterically hindered bases (e.g., potassium tert-butoxide), elimination is strongly favored over substitution.

E1cb Pathway: The unimolecular elimination via conjugate base (E1cb) mechanism occurs in substrates with a poor leaving group and an exceptionally acidic β-hydrogen, often adjacent to a carbonyl group. libretexts.org The mechanism involves the formation of a carbanion intermediate. Given that the leaving group (bromide) is good and the β-hydrogens on the ethyl group are not particularly acidic, the E1cb pathway is highly unlikely for this compound. libretexts.org

Formation of Organometallic Reagents (e.g., Grignard reagents, organolithiums)

The carbon-bromine bond in this compound can be used to form highly nucleophilic organometallic reagents. These reactions must be carried out under strictly anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as organometallic reagents react readily with water. adichemistry.comlibretexts.org

Grignard Reagents: Reaction with magnesium metal results in the oxidative insertion of magnesium into the C-Br bond to form the corresponding Grignard reagent, (2,4,6-trifluorophenyl)propylmagnesium bromide. youtube.com The surface of the magnesium metal may need to be activated, often with a small amount of iodine. adichemistry.com The formation of this reagent reverses the polarity of the carbon atom, transforming it from an electrophile into a potent nucleophile and strong base. adichemistry.comyoutube.com

Organolithium Reagents: Similarly, reaction with two equivalents of lithium metal will produce the organolithium reagent. This reaction also converts the electrophilic carbon into a powerful nucleophile.

The mechanism of Grignard reagent formation is complex and thought to involve radical intermediates on the surface of the magnesium metal. alfredstate.edu

Radical Reactions and Associated Mechanisms

Homolytic cleavage of the carbon-bromine bond can generate a secondary benzylic radical. This process can be initiated by heat, UV light, or radical initiators. masterorganicchemistry.comyoutube.com Benzylic radicals are relatively stable due to the delocalization of the unpaired electron into the aromatic π-system. masterorganicchemistry.com

The stability of the benzylic radical makes the benzylic C-H bonds weaker and more susceptible to abstraction than typical alkyl C-H bonds. masterorganicchemistry.com In the case of this compound, the C-Br bond is the weakest bond in the side chain and is the most likely site for radical initiation. Once formed, the radical intermediate can undergo several reactions, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule.

Coupling: Two radicals can couple to form a new carbon-carbon bond.

Reaction with other species: The radical can be trapped by other radical scavengers or participate in propagation steps of a radical chain reaction. libretexts.org

The presence of electron-withdrawing groups on the benzene ring can influence the stability and reactivity of the benzylic radical. acs.orgrsc.org

Reactivity of the Trifluorobenzene Moiety

The aromatic ring itself can undergo reactions, although its reactivity is significantly modified by the presence of three strongly deactivating fluorine substituents.

Electrophilic Aromatic Substitution with Consideration of Fluorine Deactivation

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives. masterorganicchemistry.com The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. msu.edu

Effect of Substituents: The substituents already on the ring determine both the rate of reaction and the position of the incoming electrophile (regioselectivity). libretexts.orglibretexts.org

Fluorine Atoms: Fluorine is a halogen, which presents a combination of inductive and resonance effects. Inductively, fluorine is highly electronegative and strongly withdraws electron density from the ring, deactivating it towards electrophilic attack. msu.edu By resonance, the lone pairs on fluorine can be donated to the ring, which directs incoming electrophiles to the ortho and para positions. In the case of halogens, the strong inductive deactivation effect outweighs the weaker resonance directing effect. libretexts.org

1-Bromopropyl Group: This is an alkyl group, which is a weak activating group and an ortho, para-director.

Regioselectivity: If a reaction were to occur, the directing effects of the four substituents would determine the position of substitution. The two available positions are C3 and C5.

The fluorine at C2 directs ortho (C3) and para (C5).

The fluorine at C4 directs ortho (C3 and C5).

The fluorine at C6 directs ortho (C5) and para (C3).

The alkyl group at C1 directs ortho (none available) and para (C4, already substituted).

All existing substituents direct incoming electrophiles to the C3 and C5 positions. Therefore, any successful EAS reaction would be expected to yield a mixture of 3- and 5-substituted products.

Therefore, it is not possible to provide a detailed article on the following topics as they relate to this specific compound:

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The absence of published research on "this compound" prevents the generation of an accurate and informative article that adheres to the requested outline and includes detailed research findings and data tables. General principles of reactivity for related fluorinated aromatic compounds cannot be extrapolated to this specific molecule without dedicated experimental or computational studies.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(1-Bromopropyl)-2,4,6-trifluorobenzene, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques offers a complete picture of its structure.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring atoms. The spectrum is expected to show distinct signals for the protons on the propyl chain and the aromatic ring.

The methine proton (-CHBr) is anticipated to appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂) protons. The methylene protons, in turn, would likely present as a multiplet, resulting from coupling with both the methine and the terminal methyl (-CH₃) protons. The methyl protons are expected to be observed as a triplet, coupling only with the methylene protons. The aromatic proton, situated between two fluorine atoms, would likely appear as a triplet of triplets due to coupling with the two ortho fluorine atoms and the two meta fluorine atoms, though the latter coupling may be too small to be resolved.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | t | J(H-F) ≈ 7-10 |

| CH(Br) | 5.0 - 5.5 | t | J(H-H) ≈ 7 |

| CH₂ | 2.0 - 2.5 | m | - |

| CH₃ | 0.9 - 1.2 | t | J(H-H) ≈ 7 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency.

¹³C NMR for Carbon Skeleton Elucidation

| Carbon | Expected Chemical Shift (ppm) |

| C-Br | 50 - 60 |

| C-F | 155 - 165 (d, J(C-F) ≈ 240-260 Hz) |

| Aromatic C-H | 100 - 110 (t, J(C-F) ≈ 25-30 Hz) |

| Aromatic C-C(propyl) | 115 - 125 (dt) |

| CH₂ | 25 - 35 |

| CH₃ | 10 - 15 |

Note: The chemical shifts are approximate and coupling patterns (d = doublet, t = triplet, dt = doublet of triplets) arise from through-bond interactions with fluorine atoms.

¹⁹F NMR for Fluorine Environments and Stereoelectronic Effects

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, two distinct fluorine environments are expected: the two fluorine atoms ortho to the bromopropyl group and the one fluorine atom para to it. This would result in two signals in the ¹⁹F NMR spectrum. The ortho fluorines would likely appear as a doublet due to coupling with the para fluorine, and the para fluorine would appear as a triplet due to coupling with the two ortho fluorines.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are instrumental in unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the methine proton and the methylene protons, and between the methylene protons and the methyl protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the propyl chain and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the attachment of the bromopropyl group to the trifluorobenzene ring by showing a correlation between the methine proton and the aromatic carbon it is bonded to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. In this case, it could help to understand the preferred conformation of the bromopropyl side chain relative to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₉H₈BrF₃), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Analysis of Fragmentation Pathways and Isotopic Abundance

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure by analyzing its fragmentation patterns. For this compound (C₉H₈BrF₃), the analysis would be significantly influenced by the presence of bromine.

Isotopic Abundance: A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in a characteristic pattern for the molecular ion peak (M) and any bromine-containing fragment ions. There will be two peaks of almost equal intensity separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks. This distinctive isotopic signature is a clear indicator of the presence of a single bromine atom in the ion.

| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₉H₈⁷⁹BrF₃ | 271.98 | ~100% |

| [M+2]⁺ | C₉H₈⁸¹BrF₃ | 273.98 | ~98% |

Fragmentation Pathways: Upon electron ionization (EI), the this compound molecule would undergo predictable fragmentation, providing valuable structural information.

Benzylic Cleavage (α-Cleavage): The bond between the chiral carbon (C1 of the propyl group) and the ethyl group is a likely site of cleavage. This is due to the stability of the resulting benzylic carbocation. This would lead to the loss of an ethyl radical (•C₂H₅, 29 Da) and the formation of a prominent [M-29]⁺ ion.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da), leading to the formation of a [C₉H₈F₃]⁺ ion at m/z 193.

Loss of HBr: A common fragmentation pathway for alkyl halides is the elimination of a hydrogen bromide molecule (HBr, 80 or 82 Da), resulting in an ion at [M-80]⁺ or [M-82]⁺.

Aromatic Ring Fragments: Fragmentation can also lead to ions characteristic of the substituted benzene (B151609) ring, such as the [C₆H₂F₃]⁺ ion at m/z 131.

| Proposed Fragment Ion | Formation Pathway | Formula | Expected m/z |

|---|---|---|---|

| [M-C₂H₅]⁺ | Benzylic cleavage | [C₇H₃BrF₃]⁺ | 243 / 245 |

| [M-Br]⁺ | Loss of bromine radical | [C₉H₈F₃]⁺ | 193 |

| [M-HBr]⁺ | Elimination of HBr | [C₉H₇F₃]⁺ | 192 |

| [C₆H₂F₃]⁺ | Cleavage of the propyl group | [C₆H₂F₃]⁺ | 131 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by measuring its vibrational modes. The expected spectra for this compound would show characteristic absorption bands corresponding to its aromatic and aliphatic components.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group would result in stronger bands in the 2850–2980 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce several bands of variable intensity in the 1450–1620 cm⁻¹ region.

C-F Stretching: The C-F bonds would give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹. The exact positions would be influenced by the substitution pattern on the aromatic ring.

C-Br Stretching: The C-Br stretching vibration is expected to produce a weaker absorption band at a lower frequency, typically in the 500–650 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3050 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | -CH-, -CH₃ | 2850 - 2980 | Medium to Strong |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1620 | Medium, Multiple Bands |

| C-F Stretch | Ar-F | 1100 - 1400 | Very Strong |

| C-Br Stretch | Alkyl-Br | 500 - 650 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the trifluorosubstituted benzene ring. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system.

The typical benzene spectrum shows a strong E₂ band around 204 nm and a weaker, fine-structured B band around 256 nm. Substitution on the benzene ring affects the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands. The three fluorine atoms and the bromo-propyl group acting as auxochromes would be expected to cause a slight shift in the absorption maxima compared to unsubstituted benzene. The conjugation is confined to the phenyl ring, as the propyl chain is saturated, so no significant bathochromic (red) shift into the visible region is anticipated.

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov To perform this analysis, the compound must first be grown as a high-quality single crystal. nih.gov

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would yield a wealth of information, including:

Molecular Structure: Unambiguous confirmation of the atomic connectivity.

Stereochemistry: Determination of the relative and absolute stereochemistry at the chiral center, provided a single enantiomer is crystallized or through specialized techniques.

Conformation: Precise measurement of all bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the propyl side chain relative to the aromatic ring.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice. This would reveal any significant intermolecular interactions, such as dipole-dipole forces, van der Waals interactions, or potential halogen bonding (C-F···Br).

As the molecule is chiral, it would necessarily crystallize in one of the 65 chiral (Sohncke) space groups.

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the carbon atom bonded to the bromine, the 2,4,6-trifluorophenyl group, an ethyl group, and a hydrogen atom. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-1-(1-Bromopropyl)-2,4,6-trifluorobenzene. The assessment of enantiomeric purity is critical for chiral compounds.

Chiral Chromatography: This technique is used to separate the two enantiomers. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) employing a chiral stationary phase (CSP) would be the method of choice. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This analysis would determine the enantiomeric excess (ee) or enantiomeric ratio (er) of a given sample.

Polarimetry: Polarimetry is used to measure the optical activity of a chiral compound. A solution of an enantiomerically pure sample will rotate the plane of polarized light.

The (R)- and (S)-enantiomers will rotate the light by equal amounts but in opposite directions (one dextrorotatory, (+), and the other levorotatory, (-)).

A racemic mixture (a 50:50 mixture of both enantiomers) will be optically inactive.

The specific rotation, [α], is a characteristic physical property for each enantiomer under specified conditions (e.g., temperature, wavelength, solvent, and concentration).

Computational and Theoretical Studies of 1 1 Bromopropyl 2,4,6 Trifluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Vibrational Frequencies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the properties of molecules like 1-(1-Bromopropyl)-2,4,6-trifluorobenzene. researchgate.net DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the molecular orbitals. The MEP map, for instance, can reveal regions of the molecule that are electron-rich or electron-poor, offering insights into potential sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. researchgate.netresearchgate.net By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. For instance, aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The characteristic vibrations of the C-Br and C-F bonds would also be predicted.

Table 1: Representative Predicted Vibrational Frequencies for a Substituted Benzene (B151609) Ring

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1650 - 1430 |

| C-F Stretch | 1400 - 1000 |

| C-Br Stretch | 750 - 500 |

Note: This table represents typical frequency ranges and the actual predicted values for this compound would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, which has a rotatable propyl chain, MD simulations can provide a detailed understanding of its conformational landscape. By simulating the motion of the atoms over time, different stable conformations (rotamers) and the energy barriers between them can be identified.

MD simulations are also invaluable for studying intermolecular interactions in the condensed phase (liquid or solid). These simulations can predict how molecules of this compound would pack in a crystal lattice and the nature of the non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, that govern this packing. rsc.orgdtic.mil Understanding these interactions is crucial for predicting physical properties like melting point and boiling point.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Distribution for Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The spatial distribution of the HOMO and LUMO is also important. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, while the LUMO might have significant contributions from the C-Br antibonding orbital, suggesting a potential site for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| LUMO | -0.5 |

| HOMO | -6.5 |

| HOMO-LUMO Gap | 6.0 |

Note: These are hypothetical values to illustrate the concept. Actual values would be determined from quantum chemical calculations.

Reaction Pathway and Transition State Calculations for Mechanistic Insights

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, the minimum energy pathway from reactants to products can be determined. A crucial point along this pathway is the transition state, which is the highest energy point and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, reaction pathway calculations could be used to study, for example, nucleophilic substitution reactions at the carbon atom bearing the bromine. These calculations would identify the structure and energy of the transition state, providing insights into the reaction's feasibility and kinetics. Such studies are instrumental in understanding and predicting the outcomes of chemical transformations.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

As mentioned in section 5.1, computational methods can predict IR frequencies. In addition, they are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. modgraph.co.uk By calculating the magnetic shielding of each nucleus in the molecule, the corresponding ¹H and ¹³C NMR chemical shifts can be predicted. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of the compound. For this compound, calculations would predict the chemical shifts for the aromatic and propyl protons and carbons, as well as the effects of the fluorine and bromine substituents on these shifts.

Applications in Advanced Organic Synthesis

As a Building Block for Complex Fluorinated Molecules

The compound serves as a powerful synthon for introducing the 2,4,6-trifluorophenylpropyl moiety into larger molecules. The benzylic bromine is a good leaving group, readily participating in nucleophilic substitution and cross-coupling reactions, while the fluorinated ring imparts specific, desirable physicochemical properties to the final product.

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic character, is a cornerstone of modern drug design. nih.gov The goal is to enhance potency, selectivity, or metabolic properties. The 2,4,6-trifluorophenyl group is an excellent candidate for use as a bioisostere for other aromatic rings, such as a simple phenyl or other substituted aryl groups.

The introduction of fluorine atoms can profoundly impact a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by enzymes like cytochrome P450. researchgate.net Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block this pathway, extending the drug's half-life.

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, leading to more favorable interactions (such as dipole-dipole or hydrogen bonding) with target receptors. For instance, the inclusion of a 1,3,5-trifluorobenzene (B1201519) moiety in the CGRP receptor antagonist atogepant (B605675) resulted in a four-fold increase in binding affinity compared to the non-fluorinated version. nih.govnih.gov

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier. mdpi.com

1-(1-Bromopropyl)-2,4,6-trifluorobenzene allows chemists to attach this beneficial fluorinated scaffold to a variety of molecular backbones through reactions at the brominated carbon, thereby enabling the systematic exploration of fluorinated bioisosteres in drug discovery programs.

| Property Modified | Effect of Fluorine Substitution | Therapeutic Implication |

|---|---|---|

| Metabolic Stability | Blocks oxidative metabolism at the site of fluorination due to high C-F bond strength. researchgate.net | Increased drug half-life and bioavailability. |

| Receptor Binding Affinity | Alters electrostatic potential (pKa) and can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole interactions). nih.gov | Enhanced potency and selectivity. |

| Lipophilicity | Increases lipophilicity, facilitating passage through lipid bilayers. mdpi.com | Improved membrane permeability and absorption. |

| Conformation | Can influence the preferred conformation of a molecule due to steric and electronic effects. | Optimization of the three-dimensional shape for receptor fit. |

The incorporation of fluorine is a proven strategy for enhancing the efficacy of both agrochemicals and pharmaceuticals. ccspublishing.org.cnnih.govnih.gov Research has shown that polyfluorinated benzene (B151609) rings can confer potent biological activity. For example, a phenylpyrazole derivative containing a 2,4,6-trifluoro substituted benzene ring exhibited significant insecticidal activity. researchgate.net

The reactive benzylic bromide of this compound is the key to its utility here. It can undergo nucleophilic substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to build more complex structures. Furthermore, it is a suitable substrate for various carbon-carbon bond-forming reactions, including:

Grignard Reactions: Conversion to an organomagnesium reagent, which can then react with electrophiles like aldehydes, ketones, and esters.

Cross-Coupling Reactions: Participation in palladium- or nickel-catalyzed reactions (e.g., Suzuki, Stille, Sonogashira) to connect the fluorinated fragment to other aryl or vinyl groups.

These synthetic pathways allow for the modular assembly of novel, complex molecules where the 2,4,6-trifluorophenylpropyl unit is a key component for tuning biological activity.

The unique properties of fluorinated compounds—such as high thermal stability, chemical resistance, and low surface energy—make them attractive for materials science. This compound could serve as a precursor for novel fluorinated polymers and functional materials. Potential synthetic routes include:

Elimination: Base-induced elimination of hydrogen bromide would yield 1-(prop-1-en-1-yl)-2,4,6-trifluorobenzene, a fluorinated styrene-like monomer suitable for polymerization.

Substitution and Conversion: The bromide could be substituted by a functional group that is itself polymerizable, such as an amine (for polyamides), a hydroxyl group (for polyesters or polyethers), or an azide (B81097) for click chemistry applications.

Polymers incorporating this moiety would be expected to exhibit enhanced thermal stability, hydrophobicity, and specific optical or electronic properties conferred by the highly fluorinated aromatic ring.

Role in Catalysis (e.g., as a Ligand Precursor or Chiral Scaffold)

Given that this compound is a chiral molecule, its enantiomerically pure forms are valuable as chiral building blocks. One of the most significant potential applications is in the synthesis of chiral ligands for asymmetric catalysis. By replacing the bromine atom with a coordinating group, such as a phosphine (B1218219) or an amine, the compound can be converted into a novel chiral ligand.

The 2,4,6-trifluorophenyl group would play a crucial role in such a ligand by:

Tuning Electronics: The strong electron-withdrawing nature of the fluorine atoms would significantly influence the electronic properties of the coordinating atom, thereby modulating the catalytic activity of the metal center.

Imparting Steric Bias: The substituted ring provides a well-defined, rigid steric environment around the metal center, which is essential for inducing high levels of enantioselectivity in a catalyzed reaction.

The molecule itself could also act as a chiral scaffold, a rigid molecular framework upon which other functional groups can be built to create complex, three-dimensional structures for applications in catalysis or molecular recognition. nih.govnih.gov

Development of New Synthetic Methodologies Utilizing its Unique Reactivity Profile

The interplay between the reactive benzylic bromide and the electron-deficient aromatic ring presents opportunities for developing new synthetic methods. The electron-withdrawing fluorine atoms deactivate the benzene ring toward electrophilic aromatic substitution but increase the electrophilicity of the benzylic carbon, potentially enhancing its reactivity toward nucleophiles. libretexts.org

This unique reactivity profile makes it an interesting substrate for exploring novel transformations, such as:

Photoredox Catalysis: The benzylic bromide is an excellent radical precursor, making the compound a candidate for photocatalytic coupling reactions.

Transition-Metal Catalyzed Couplings: Its reactivity could be exploited in the development of new C-N, C-O, or C-S bond-forming reactions under mild conditions. nih.gov

Enantioconvergent Reactions: A racemic mixture of the compound could potentially be used in stereoconvergent coupling reactions, where a chiral catalyst selectively reacts with both enantiomers to produce a single, enantiomerically enriched product. nih.gov

Chiral Pool Synthesis and Asymmetric Transformations

Chiral pool synthesis utilizes readily available, enantiomerically pure compounds as starting materials to build up complex chiral molecules, transferring the initial stereochemistry to the final product. nih.govelsevierpure.comyoutube.com If this compound were resolved into its (R)- and (S)-enantiomers, each could serve as a valuable starting point in the chiral pool.

The chiral center at the benzylic position can be leveraged in several ways in asymmetric synthesis:

Stereospecific Substitution: SN2 reactions with various nucleophiles would proceed with inversion of configuration, allowing for the predictable installation of new functional groups with high stereochemical control.

As a Chiral Auxiliary: The molecule could be temporarily attached to an achiral substrate to direct a stereoselective reaction on that substrate. youtube.comyoutube.com After the reaction, the auxiliary would be cleaved and could potentially be recovered.

Directed Reactions: The chiral center and the bulky fluorinated ring could influence the facial selectivity of reactions occurring at other points in a larger molecule containing this fragment.

| Transformation Type | Description | Potential Outcome |

|---|---|---|

| Stereospecific SN2 Substitution | Reaction of an enantiopure form with a nucleophile (e.g., R2N-, RO-, CN-). | Formation of a new chiral center with inverted configuration. |

| Enantioconvergent Cross-Coupling | Reaction of the racemic compound with an organometallic reagent in the presence of a chiral catalyst. nih.gov | Synthesis of an enantiomerically enriched product from a racemic starting material. |

| Use as a Chiral Ligand Precursor | Conversion into a coordinating species (e.g., a phosphine) for use in asymmetric catalysis. | A new catalyst for enantioselective reactions like hydrogenation or C-C bond formation. |

| Diastereoselective Addition | Use as a chiral building block where its stereocenter directs the approach of a reagent to a prochiral center elsewhere in the molecule. | Control over the formation of a second stereocenter, leading to a specific diastereomer. |

Future Research Directions and Outlook

Development of Greener and More Sustainable Synthetic Routes

The synthesis of functionalized aromatic compounds often involves multi-step processes that can utilize hazardous reagents and generate significant waste. Future research into "1-(1-Bromopropyl)-2,4,6-trifluorobenzene" will likely prioritize the development of more environmentally benign synthetic pathways. Traditional bromination methods, for instance, often employ molecular bromine, a toxic and highly reactive substance. A greener approach would involve the in-situ generation of bromine or the use of alternative brominating agents that are safer to handle and produce less hazardous byproducts. nih.gov

Moreover, the synthesis of the trifluorinated benzene (B151609) precursor could be a target for sustainable innovation. Classical methods for producing fluoroaromatics, such as the Balz-Schiemann reaction, have limitations. dovepress.com Research into copper(II) fluoride-mediated fluorination of arenes presents a potentially "greener" and more cost-effective alternative, which could be adapted for the large-scale production of the necessary starting materials without the significant waste disposal issues associated with conventional technologies. researchgate.net The adoption of green chemistry principles, such as using alternative solvents like water or ionic liquids, and employing biocatalysis or microwave-assisted synthesis, could further reduce the environmental footprint of producing "this compound". chemistryjournals.net

Exploration of Novel Catalytic Transformations and C-H Functionalization Strategies

The presence of both a bromo- and fluoro-substituted aromatic ring in "this compound" makes it a versatile substrate for various catalytic transformations. Future research will undoubtedly focus on exploring novel cross-coupling reactions to further functionalize the molecule. Metal-catalyzed reactions, such as those employing palladium, nickel, or copper catalysts, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. rsc.org The development of visible-light-driven photocatalytic reductions of aryl halides offers an environmentally friendly method for generating aryl radicals, which can then participate in a variety of coupling reactions. researchgate.netnih.gov

A particularly exciting area of future research is the direct C-H functionalization of the aromatic ring. While the bromine atom provides a specific site for reaction, direct C-H activation would allow for the introduction of new functional groups at other positions on the trifluorobenzene ring, bypassing the need for pre-functionalized substrates. chinesechemsoc.orgspringernature.com Research into transition-metal-catalyzed C-H fluorination, for example, could lead to the synthesis of more highly fluorinated derivatives with unique properties. dovepress.com

Application in Emerging Fields (e.g., Materials Science, Chemical Biology)

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and altered electronic characteristics, make organofluorine compounds highly valuable in materials science. Future research is expected to explore the potential of "this compound" and its derivatives as building blocks for advanced materials. Fluorinated compounds are utilized in the development of high-performance polymers, liquid crystals, and materials for electronic applications. nih.govresearchgate.netman.ac.uk The introduction of this specific compound into polymer backbones could lead to materials with tailored thermal, optical, and electrical properties.

In the realm of chemical biology, the incorporation of fluorine can significantly enhance the biological activity and metabolic stability of molecules. researchgate.netchimia.ch Fluorinated compounds have found applications as pharmaceuticals, agrochemicals, and probes for studying biological systems. nih.gov The trifluoromethyl group, for instance, is known to improve metabolic stability and bioavailability. researchgate.net The presence of the reactive bromopropyl group in "this compound" provides a handle for attaching the molecule to biomolecules, making it a potential tool for developing new therapeutic agents or diagnostic probes. nih.gov Furthermore, the use of fluorinated compounds in ¹⁹F NMR studies allows for the investigation of molecular interactions in complex biological environments. nih.gov

Advanced Spectroscopic and Computational Integration for Deeper Molecular Understanding

A thorough understanding of the molecular structure and properties of "this compound" is crucial for predicting its reactivity and designing new applications. Future research will likely involve the integration of advanced spectroscopic techniques and computational studies. Techniques such as two-dimensional NMR spectroscopy and surface-enhanced Raman spectroscopy can provide detailed information about the molecule's structure and dynamics. uclouvain.be The infrared spectra of halogenated organic compounds show characteristic C-F and C-Br stretching vibrations that can be used for identification and structural analysis. spectroscopyonline.com

Computational chemistry, particularly quantum-chemical studies, can offer deep insights into the electronic structure, bonding, and reactivity of fluorinated benzene derivatives. nih.govmdpi.comresearchgate.net Density Functional Theory (DFT) calculations can be used to predict reaction pathways and transition states for various transformations of "this compound". nih.gov Such computational studies can help in understanding the effect of fluorine substitution on the aromaticity and reactivity of the benzene ring, guiding the rational design of new experiments and applications. acs.org

Design of Derivatives with Tailored Reactivity and Properties for Specific Applications

The structure of "this compound" offers multiple sites for modification, allowing for the design of derivatives with tailored properties for specific applications. The benzylic bromine is a reactive handle that can be substituted by a variety of nucleophiles to introduce new functional groups. rsc.orgnii.ac.jprsc.orgresearchgate.net This allows for the synthesis of a library of derivatives with diverse chemical and physical properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1-Bromopropyl)-2,4,6-trifluorobenzene, and how do reaction conditions influence yield?

- Methodology :

-

Nucleophilic substitution : React 2,4,6-trifluorobenzene with 1-bromo-3-propanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

-

Halogenation : Brominate 1-(propyl)-2,4,6-trifluorobenzene using N-bromosuccinimide (NBS) under UV light, with yields dependent on solvent polarity (e.g., CCl₄ vs. DMF) .

-

Key parameters : Temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 substrate:catalyst). Typical yields range from 45–70%, with impurities removed via column chromatography (silica gel, hexane/EtOAc) .

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| Nucleophilic Substitution | AlCl₃ | Toluene | 65 | 98.5 |

| Halogenation (NBS) | UV light | CCl₄ | 52 | 97.2 |

Q. How can spectroscopic techniques (NMR, FTIR) characterize this compound?

- ¹H/¹³C NMR :

- ¹H NMR : Expect peaks for aromatic protons (δ 6.8–7.2 ppm, split due to F substituents) and bromopropyl chain (δ 1.2–1.8 ppm for CH₂, δ 3.4–3.6 ppm for Br-CH₂). Coupling constants (JH-F ~20 Hz) confirm fluorine positions .

- ¹³C NMR : Fluorinated carbons appear at δ 110–125 ppm (C-F), while brominated carbons resonate at δ 30–40 ppm (C-Br) .

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : Use fume hoods, nitrile gloves, and explosion-proof equipment. Avoid contact with oxidizing agents (e.g., HNO₃) due to risk of exothermic decomposition .

- Storage : Store in amber glass under inert gas at –20°C to prevent bromine displacement or photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.